L-Leucyl-L-threonyl-L-alanyl-L-seryl-L-leucyl-L-valyl-L-lysyl-L-phenylalanine
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Overview
Description
L-Leucyl-L-threonyl-L-alanyl-L-seryl-L-leucyl-L-valyl-L-lysyl-L-phenylalanine is a peptide compound composed of eight amino acids. Peptides like this one are often studied for their biological activities and potential therapeutic applications. This specific sequence of amino acids can be used in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-threonyl-L-alanyl-L-seryl-L-leucyl-L-valyl-L-lysyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-threonyl-L-alanyl-L-seryl-L-leucyl-L-valyl-L-lysyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as the hydroxyl group of threonine.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of threonine can lead to the formation of hydroxythreonine.
Scientific Research Applications
L-Leucyl-L-threonyl-L-alanyl-L-seryl-L-leucyl-L-valyl-L-lysyl-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Leucyl-L-threonyl-L-alanyl-L-seryl-L-leucyl-L-valyl-L-lysyl-L-phenylalanine involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, and other proteins. The peptide can modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific biological context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide with applications in medicine and nutrition.
L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl: A longer peptide with similar amino acid components.
Uniqueness
L-Leucyl-L-threonyl-L-alanyl-L-seryl-L-leucyl-L-valyl-L-lysyl-L-phenylalanine is unique due to its specific sequence of amino acids, which imparts distinct biological properties and potential applications. Its structure allows for targeted interactions with molecular targets, making it a valuable compound for research and therapeutic development.
Properties
CAS No. |
628725-60-0 |
---|---|
Molecular Formula |
C42H71N9O11 |
Molecular Weight |
878.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C42H71N9O11/c1-22(2)18-28(44)36(55)51-34(26(8)53)41(60)45-25(7)35(54)49-32(21-52)39(58)47-30(19-23(3)4)38(57)50-33(24(5)6)40(59)46-29(16-12-13-17-43)37(56)48-31(42(61)62)20-27-14-10-9-11-15-27/h9-11,14-15,22-26,28-34,52-53H,12-13,16-21,43-44H2,1-8H3,(H,45,60)(H,46,59)(H,47,58)(H,48,56)(H,49,54)(H,50,57)(H,51,55)(H,61,62)/t25-,26+,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
WTOATTGACYVJAG-RMGKULCQSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |
Origin of Product |
United States |
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